2-(4-CHLORO-2,5-DIMETHOXY-PHENYL)-ISOINDOLE-1,3-DIONE

Description

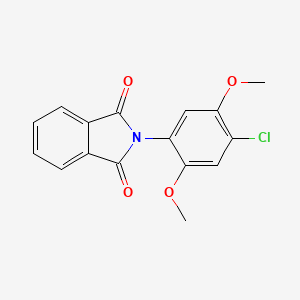

2-(4-Chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione is a synthetic organic compound characterized by an isoindole-1,3-dione core fused to a substituted phenyl ring. The phenyl group at the 2-position of the isoindole ring is substituted with a chlorine atom at the 4-position and methoxy groups at the 2- and 5-positions. This structure confers rigidity and planarity, which may influence its physicochemical properties, such as solubility and electronic characteristics.

Properties

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-21-13-8-12(14(22-2)7-11(13)17)18-15(19)9-5-3-4-6-10(9)16(18)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXGBWWILCQONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C(=O)C3=CC=CC=C3C2=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the 4-chloro-2,5-dimethoxy-phenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and methoxylation of a phenyl ring. The final step involves the cyclization of the precursor with an appropriate reagent to form the isoindole-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that isoindole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 2-(4-chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione have demonstrated the ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have shown that isoindole derivatives can target specific signaling pathways involved in cancer proliferation .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Isoindoline derivatives have been reported to modulate pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10. This dual action suggests potential therapeutic roles in treating inflammatory diseases .

Neuroprotective Effects

Recent findings suggest that isoindole derivatives may possess neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase by these compounds indicates their potential as cognitive enhancers .

Case Study 1: Anticancer Evaluation

A study evaluating the anticancer properties of isoindole derivatives included this compound among other compounds. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with isoindole derivatives to assess their effects on oxidative stress markers. The results showed a marked decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- The isoindole-1,3-dione core lacks the flexible ethylamino chain present in NBOMe/NBOH derivatives, which is critical for 5-HT2A receptor binding .

- The rigid planar structure of the target compound may favor interactions with enzymes or flat binding pockets, contrasting with the conformational flexibility required for receptor agonism in NBOMe analogs.

Azo Dyes and Biphenyl Derivatives

The azo compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] () shares the 4-chloro-2,5-dimethoxyphenyl group but incorporates a bis(azo)-biphenyl core:

Key Findings :

- The azo group in the dye enables π-conjugation, enhancing light absorption for dye applications, whereas the isoindole-1,3-dione’s electron-deficient core may favor charge-transfer interactions .

- Both compounds exploit chloro and methoxy substituents for steric and electronic modulation, but their divergent cores dictate their primary uses (dyes vs.

Biological Activity

2-(4-Chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione (CAS Number: 19348-58-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

The molecular structure of this compound can be represented by the following formula:

- Molecular Formula : CHClNO

- Molecular Weight : 319.73 g/mol

Anticancer Activity

Recent studies have investigated the anticancer potential of isoindole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study:

A study conducted by researchers examined the cytotoxic effects of this compound on breast cancer cell lines. The MTT assay revealed that this compound exhibited significant cytotoxicity with an IC value of approximately 15 µM against MCF-7 cells. This indicates a potent ability to inhibit the growth of breast cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have also been explored. In a study assessing various derivatives for their antibacterial activity, this compound demonstrated moderate activity against Gram-positive bacteria.

Case Study:

In vitro testing showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antiviral Activity

The antiviral potential of isoindole compounds has been a subject of interest due to their structural similarities to known antiviral agents. Preliminary studies suggest that this compound may inhibit viral replication.

Research Findings:

A recent investigation into the antiviral efficacy against influenza virus indicated that this compound could reduce viral titers significantly with an EC value of approximately 20 µM .

| Virus Type | EC (µM) |

|---|---|

| Influenza A | 20 |

Molecular Docking Studies

To further elucidate the mechanism of action of this compound, molecular docking studies were performed. These studies indicated that the compound binds effectively to key enzymes involved in cancer and viral pathways.

Binding Affinity Results:

The docking simulations revealed a binding affinity score of -8.5 kcal/mol against the target protein involved in cancer cell proliferation and -7.8 kcal/mol against viral proteases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chloro-2,5-dimethoxy-phenyl)-isoindole-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, phthalic anhydride derivatives react with substituted phenylhydrazines under acidic conditions (e.g., glacial acetic acid) at reflux temperatures (100–130°C). Microwave-assisted synthesis can reduce reaction time (20–30 minutes) and improve yields (up to 15–20% higher) compared to conventional heating . Key variables include solvent choice (ethanol, acetic acid), stoichiometry, and catalyst presence (e.g., Fe/HCl for nitro group reduction). Purification often involves column chromatography (EtOAc/CHCl3) or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopy : IR confirms carbonyl (C=O) stretches at ~1700–1735 cm⁻¹ and aromatic C-H stretches at ~3074 cm⁻¹. <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents (e.g., chloro, methoxy) and isoindole-dione backbone .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 354.752 g/mol for related analogs) .

Q. What physicochemical properties (e.g., LogP, solubility) are critical for in vitro assays?

- Methodological Answer :

- LogP : Experimental LogP values for similar isoindole-diones range from 1.7–2.5, indicating moderate lipophilicity. Computational tools (e.g., ChemAxon) can predict solubility in DMSO or ethanol, preferred for biological assays .

- Thermal Stability : Melting points (e.g., ~191–410°C) and decomposition temperatures guide storage conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for pharmacological studies?

- Methodological Answer :

- Microwave Synthesis : Reduces time (e.g., 20 minutes vs. 48 hours for conventional methods) and improves regioselectivity. For example, microwave irradiation at 130°C in ethanol increases yield by 15–20% .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base optimization (e.g., NaOH for hydrolysis) enhance efficiency .

- Scale-up Challenges : Solvent volume reduction, continuous flow reactors, and in-line purification (e.g., centrifugal partition chromatography) address scalability .

Q. What mechanisms underlie the compound’s biological activity (e.g., antimicrobial), and how do structural modifications alter efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO2) enhance antimicrobial activity by increasing membrane permeability. For example, chloro-substituted analogs show MIC values of 12.5–25 µg/mL against S. aureus, comparable to gentamycin .

- Target Identification : Molecular docking studies suggest interaction with bacterial DNA gyrase or fungal lanosterol demethylase. Validate via enzyme inhibition assays (e.g., ATPase activity for gyrase) .

Q. How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility (e.g., rotational isomers) may cause splitting in NMR peaks. Use variable-temperature NMR to confirm .

- Impurity Analysis : LC-MS identifies byproducts (e.g., phthalhydrazide in hydrazine reactions) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Key Research Gaps

- Toxicology : Limited data on cytotoxicity (e.g., IC50 in mammalian cells).

- Metabolic Stability : Phase I/II metabolism studies (e.g., CYP450 interactions) are needed for pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.